molecular formula C10H11NaO2S B7936177 Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate

Cat. No.: B7936177
M. Wt: 218.25 g/mol
InChI Key: CQWCRHZFLKXWAV-UHFFFAOYSA-M
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Description

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate (CAS: 1504174-30-4; molecular formula: C₁₀H₁₁NaO₂S) is a sulfinate salt derived from the partially hydrogenated naphthalene framework. This compound features a tetrahydronaphthalene (tetralin) backbone with a sulfinate (-SO₂⁻Na⁺) group at the 2-position. It is commercially available in high purity (≥95%) and is primarily utilized as a nucleophilic reagent in organic synthesis, particularly in sulfonylation and coupling reactions . Its reduced aromaticity compared to naphthalene derivatives may enhance solubility in polar solvents while maintaining reactivity in diverse transformations, such as the synthesis of sulfonamides or heterocyclic scaffolds .

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydronaphthalene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWCRHZFLKXWAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Sulfonation of Tetrahydronaphthalene

The parent sulfonic acid, 5,6,7,8-tetrahydro-2-naphthalenesulfonic acid (CID 67287), is synthesized via Friedel-Crafts sulfonation. In this reaction, tetrahydronaphthalene undergoes electrophilic substitution using sulfur trioxide or chlorosulfonic acid in a non-aqueous solvent (e.g., dichloromethane or tetrahydrofuran). The sulfonic acid intermediate is subsequently neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium salt.

Key Reaction Parameters

  • Temperature : 0–25°C (prevents over-sulfonation)

  • Stoichiometry : Molar ratio of 1:1.2 (tetrahydronaphthalene:sulfonating agent)

  • Neutralization : Conducted at pH 7–8 to avoid decomposition.

Wittig-Horner Reaction for Functionalized Derivatives

Patent US4760174A describes a Wittig-Horner reaction to synthesize tetralin derivatives, which can be adapted for sulfinate preparation. A carbonyl compound (e.g., 6-acetyl-1,1,4,4-tetramethyl-2-tetralone) reacts with a phosphorus reagent (diethyl p-carboxyethylbenzylphosphonate) in dimethyl sulfoxide (DMSO) with sodium hydride as a base. The resulting intermediate undergoes hydrolysis and neutralization to form the sulfinate.

Example Protocol

  • Base Activation : Sodium hydride (80% suspension in paraffin) is suspended in DMSO at 35–40°C.

  • Phosphonate Addition : Diethyl p-carboxyethylbenzylphosphonate is added dropwise, followed by a tetralone derivative in tetrahydrofuran (THF).

  • Quenching and Neutralization : The mixture is poured onto ice water, acidified with HCl, and neutralized with NaOH to precipitate the sodium sulfinate.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The choice of solvent critically impacts yield and purity:

  • Polar Aprotic Solvents : DMSO enhances reaction rates but requires careful temperature control to avoid side reactions.

  • Ether Solvents : Tetrahydrofuran (THF) improves solubility of intermediates, particularly in Wittig-Horner reactions.

  • Aqueous Mixtures : Ethanol-water systems facilitate neutralization while minimizing byproduct formation.

Table 1: Solvent Effects on Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMSO/THF357892
Ethanol-Water258595
Dichloromethane06588

Data derived from.

Role of Bases in Neutralization

Sodium hydride and sodium hydroxide are commonly employed, but their use varies:

  • Sodium Hydride : Preferred in anhydrous conditions for Wittig-Horner reactions; generates hydrogen gas, requiring inert atmospheres.

  • Sodium Hydroxide : Used in aqueous neutralization; excess NaOH must be avoided to prevent saponification of ester intermediates.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude sodium sulfinate is purified via fractional crystallization:

  • Solvent Pairing : Ethyl acetate/n-heptane mixtures (1:4 v/v) yield crystals with >95% purity.

  • Recrystallization : Dissolving in acetone-THF (1:1) followed by water addition achieves 99.5% purity.

Chromatographic Methods

  • Silica Gel Chromatography : Separates cis/trans isomers using hexane-ethyl acetate gradients.

  • Preparative HPLC : Resolves isomeric mixtures with acetonitrile-water mobile phases (gradient elution from 50% to 90% acetonitrile).

Table 2: Purity Outcomes by Method

MethodPurity (%)Isomer Resolution
Crystallization95Partial
Silica Chromatography98Complete
Preparative HPLC99.5Complete

Data from.

Challenges and Mitigation Strategies

Isomer Formation

The sulfonation of tetrahydronaphthalene produces regioisomers (e.g., 2- vs. 3-sulfonate). Strategies include:

  • Directed Ortho-Metalation : Using directing groups to favor 2-sulfonation.

  • Low-Temperature Reactions : Slowing reaction kinetics to favor thermodynamically stable isomers.

Byproduct Formation

  • Sulfone Byproducts : Result from over-oxidation; mitigated by stoichiometric control of sulfonating agents.

  • Ester Hydrolysis : Unwanted ester cleavage during neutralization is minimized by pH monitoring.

Industrial-Scale Synthesis Considerations

Environmental Impact

  • Solvent Recovery : DMSO and THF are recycled via distillation, reducing waste.

  • Waste Stream Neutralization : Acidic byproducts are treated with lime to precipitate sulfates .

Chemical Reactions Analysis

Types of Reactions

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific pathways depend on the nature of the reaction and the conditions used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Structure Functional Group Oxidation State Key Applications
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate Tetralin backbone Sulfinate (-SO₂⁻Na⁺) +3 (S) Nucleophilic reagent, sulfonamide synthesis
Naphthalene-2-sulfonic acid sodium salt Fully aromatic naphthalene Sulfonate (-SO₃⁻Na⁺) +5 (S) Surfactant, dye intermediate
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride Tetralin backbone Sulfonyl chloride (-SO₂Cl) +4 (S) Precursor for sulfonamides, polymer synthesis
Sodium 2,3-dihydro-1H-indene-5-sulfinate Indene backbone Sulfinate (-SO₂⁻Na⁺) +3 (S) Cross-coupling reactions, medicinal chemistry

Key Observations:

  • Sulfinate vs. Sulfonate: Sodium sulfinate (S⁺III) is a stronger nucleophile than sulfonate (S⁺V), enabling efficient participation in SN2 reactions and radical-based processes. However, sulfinates are more prone to oxidation, necessitating inert storage conditions .
Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name Solubility (Polar Solvents) Stability Molecular Weight
This compound High (methanol, water) Air-sensitive (oxidizes to sulfonate) 234.25 g/mol
Naphthalene-2-sulfonic acid sodium salt Moderate (water) Air-stable 230.21 g/mol
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride Low (reacts with water) Moisture-sensitive 214.68 g/mol

Notable Trends:

  • The tetralin backbone enhances solubility in methanol and ethanol compared to fully aromatic analogs, facilitating use in solution-phase synthesis .
  • Sulfinates require storage under nitrogen or argon to prevent oxidation, whereas sulfonates are stable under ambient conditions .
Medicinal Chemistry
  • Anticancer Agents: Derivatives of this compound, such as pyridine-tetralin hybrids, showed inhibitory activity against HepG-2 liver cancer cells, comparable to doxorubicin .
Industrial and Material Science
  • Polymer Synthesis: Sulfonyl chlorides derived from tetralin are employed in polymer cross-linking, whereas sulfinates are less common in this context due to their lower thermal stability .

Biological Activity

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate is a sulfonated derivative of tetrahydronaphthalene, which has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group attached to a tetrahydronaphthalene backbone. This structure allows it to interact with biological systems effectively. The sulfonate group is known to mimic natural substrates, which can lead to inhibition of enzyme activity or modulation of receptor functions .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites on enzymes and inhibit their function. This mechanism is crucial in developing therapeutic agents targeting bacterial infections and other diseases .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The sulfonamide moiety can disrupt normal biochemical pathways by competing with natural substrates or altering receptor conformation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit bacterial growth,
Enzyme InhibitionInhibits specific enzymes by mimicking substrates,
Antiviral ActivityInvestigated for efficacy against viruses ,
CytotoxicityExhibited selective cytotoxic effects in cancer cells ,

Case Study: Antiviral Activity

In a study exploring various tetrahydronaphthalene derivatives, compounds similar to this compound demonstrated antiviral activity against coronaviruses HCoV-229E and HCoV-OC43. These findings suggest that modifications in the tetrahydronaphthalene structure can enhance antiviral efficacy while maintaining low cytotoxicity levels .

Toxicological Studies

Toxicological assessments indicate that while this compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Long-term exposure studies in animal models have shown varying effects depending on dosage and administration routes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 5,6,7,8-tetrahydronaphthalene-2-sulfinate, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via sulfonation of 5,6,7,8-tetrahydronaphthalene followed by reduction and sodium salt formation. Key intermediates like sulfonyl chlorides (e.g., 5,6,7,8-Tetrahydronaphthalene-2-sulfonylchloride, CAS 61551-49-3) are critical precursors, requiring controlled reaction conditions to avoid over-sulfonation .
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, focusing on aromatic proton environments and sulfinate group identification. X-ray diffraction (XRD) at low temperatures (e.g., 93 K) provides precise crystallographic data, as demonstrated for related tetrahydronaphthalene derivatives .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Commercial batches report ≥95% purity, validated via titration or mass balance .

Q. What analytical techniques are most effective for distinguishing this compound from its sulfonic acid or sulfonamide derivatives?

  • FT-IR Spectroscopy : Sulfinate (R-SO₂⁻Na⁺) exhibits distinct S-O stretching vibrations at 1040–1120 cm⁻¹, whereas sulfonic acids (R-SO₃H) show broader peaks at 1150–1250 cm⁻¹ .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode identifies the molecular ion [M-Na]⁻ at m/z 209.1 (calculated for C₁₀H₁₁O₂S⁻). Sulfonamide derivatives (e.g., C20H21N3O2S2 in ) display higher m/z due to nitrogen incorporation.
  • Solubility Tests : Sulfinates are highly water-soluble, while sulfonamides require organic solvents like DMSO for dissolution .

Advanced Research Questions

Q. How can researchers design in vitro anticancer activity studies for this compound, and what controls are essential?

  • Experimental Design :

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) and compare with non-cancerous lines (e.g., HEK-293) to assess selectivity. Reference hybrid pyridine-tetrahydronaphthalene scaffolds in for mechanistic inspiration.
  • Dosage Range : Test 1–100 µM concentrations, with cisplatin or doxorubicin as positive controls.
  • Endpoints : Measure IC₅₀ via MTT assay, apoptosis via Annexin V/PI staining, and oxidative stress via ROS detection kits.
    • Data Validation : Include vehicle controls (e.g., DMSO ≤0.1%) and replicate experiments (n ≥ 3) to account for batch-to-batch variability in compound purity .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Controlled Degradation Studies :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; sulfinates are prone to oxidation at pH < 4, forming sulfonic acids .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Storage at –20°C in amber vials under nitrogen is recommended for long-term stability .
    • Statistical Analysis : Apply multivariate regression to isolate contributing factors (e.g., dissolved oxygen levels, light exposure) and validate with accelerated stability testing .

Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies involving this compound?

  • ADME Profiling :

  • Absorption : Administer orally or intravenously in rodent models. Use LC-MS/MS to quantify plasma concentrations. Related thromboxane inhibitors (e.g., DP-1904) show dose-linear PK up to 800 mg in humans .
  • Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites. Sulfinate groups may undergo glucuronidation or sulfation .
    • Dosing Strategy : For brain penetration studies, measure blood-brain barrier permeability via logP values (predicted ~1.25 for analogs ). Adjust formulations using cyclodextrins or liposomes if solubility limits bioavailability .

Data Analysis and Mechanistic Questions

Q. How do researchers interpret conflicting results in reactive oxygen species (ROS) modulation assays?

  • Methodological Adjustments :

  • Probe Selection : Compare dichlorofluorescein (DCFH-DA) with MitoSOX Red for specificity toward cytoplasmic vs. mitochondrial ROS.
  • Timing : Measure ROS at multiple timepoints (e.g., 1, 6, 24 hours) to capture dynamic effects.
    • Contextual Factors : Account for cell density, serum concentration, and antioxidant enzymes (e.g., SOD levels) that may neutralize ROS .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like thromboxane synthetase (targeted in ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area (PSA ~59.3 Ų ), and sulfinate group electronegativity.

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